1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine
Description
Properties
IUPAC Name |
1-(5-bromo-2,3-difluorophenyl)-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2N/c1-8-2-4-16(5-3-8)11-7-9(13)6-10(14)12(11)15/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXSLKILWZWCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=CC(=C2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001221081 | |
| Record name | Piperidine, 1-(5-bromo-2,3-difluorophenyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001221081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704067-14-0 | |
| Record name | Piperidine, 1-(5-bromo-2,3-difluorophenyl)-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-(5-bromo-2,3-difluorophenyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001221081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a brominated and difluorinated phenyl group. This specific substitution pattern enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) significantly influences its binding affinity and selectivity towards these targets.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that piperidine derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In particular, a study demonstrated that piperidine derivatives induced apoptosis in hypopharyngeal tumor cells, outperforming conventional chemotherapeutics like bleomycin .
Antiviral Activity
Piperidine derivatives have also been investigated for their antiviral properties. Compounds designed from similar scaffolds have demonstrated efficacy against viruses by inhibiting viral entry into host cells. The structure-activity relationship (SAR) studies suggest that modifications in the piperidine ring can enhance antiviral potency .
Case Studies and Experimental Data
Several studies highlight the biological activities of compounds related to this compound:
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring and the phenyl substituents can lead to variations in potency and selectivity. For example:
- Bromine and Fluorine Substituents : Enhance lipophilicity and receptor binding.
- Piperidine Modifications : Altering substituents on the piperidine ring can significantly affect enzyme inhibition profiles.
Comparison with Similar Compounds
Key Observations:
Electronic Effects : Bromine and fluorine atoms increase the phenyl ring’s electronegativity, enhancing electrophilic substitution reactivity. For example, the formyl group in 1-(5-Bromo-2-formylphenyl)piperidine enables further functionalization .
Steric Effects : Bulkier substituents (e.g., tert-butyldimethylsilyloxy in ) reduce reaction rates in sterically sensitive processes, whereas smaller groups like methyl (target compound) balance reactivity and stability.
Biological Activity : Piperazine derivatives (e.g., ) are common in CNS drugs due to improved solubility and receptor binding, suggesting the target compound’s methyl group may optimize pharmacokinetics.
Catalytic and Reaction Performance
While direct data on the target compound’s catalytic performance is absent, evidence from 4-methylpiperidine derivatives (e.g., dehydrogenation studies ) highlights the impact of substituents:
- Methyl Group Stability : In dehydrogenation reactions, 4-methylpiperidine derivatives exhibit stability under high temperatures (300–350°C) but require optimized catalysts (e.g., Ir/Al₂O₃) to mitigate deactivation .
- Halogen Effects : Bromine/fluorine substituents on aromatic rings (as in the target compound) may alter adsorption on catalyst surfaces, similar to Pt/C or Pd/C systems for N-heterocycle dehydrogenation .
Pharmacological Potential
- Antibacterial Activity : Sulfamoyl-piperidine derivatives (e.g., ) show antibacterial properties, suggesting halogenated analogs like the target compound could act as bioactive scaffolds.
- Antiviral Applications : Piperidine-based compounds like Vicriviroc Maleate (CAS 599179-03-0) demonstrate CCR5 antagonism, a mechanism relevant to antiviral therapies .
Preparation Methods
Starting Materials
- 4-Bromo-2,3-difluoroaniline (or the closely related 5-bromo-2,3-difluorophenyl derivatives)
- 4-Methylpiperidine
These materials are commercially available and serve as the foundation for the synthesis.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Halogenation | Halogenating agent (e.g., NBS) | >80 | Bromination performed at low temperature (~0°C) |
| Coupling | 4-Methylpiperidine, Pd/C catalyst | Variable | Reaction in dichloromethane or ethanol |
| Purification | Extraction, washing, chromatography | - | Ensures removal of by-products |
Note: Specific yields for the coupling step are dependent on reaction optimization and scale.
Industrial Production Methods
Industrial synthesis mirrors laboratory methods but emphasizes:
- Scale-up : Using larger reactors and optimized stirring and temperature control.
- Yield Optimization : Reaction parameters such as temperature, catalyst loading, and reaction time are fine-tuned.
- Safety and Cost : Use of less hazardous reagents and cost-effective raw materials.
- Purification : Employing scalable techniques like crystallization and industrial chromatography.
The process is designed to maximize throughput while maintaining product quality.
Detailed Research Findings and Reaction Analysis
Chemical Reaction Types
- Nucleophilic Substitution : The bromine atom on the aromatic ring can be substituted with various nucleophiles to generate derivatives.
- Oxidation and Reduction : The compound can be chemically modified via oxidation or reduction to access different functional groups.
- Coupling Reactions : Palladium-catalyzed coupling reactions allow for the formation of C-N bonds between the aromatic ring and piperidine.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Nucleophilic Substitution | Sodium hydroxide, potassium carbonate | Mild heating, polar solvents |
| Oxidation | Potassium permanganate, hydrogen peroxide | Controlled temperature, aqueous media |
| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions, inert atmosphere |
Yield and Purity Considerations
- Bromination yields exceed 80% under optimized conditions.
- Coupling reactions require careful catalyst and solvent selection to maximize yield and minimize side-products.
- Purification steps are critical to remove unreacted starting materials and by-products.
Comparative Notes on Similar Compounds
Compared to related compounds such as 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine or (4-Bromo-2,3-difluorophenyl)methanamine, the piperidine derivative exhibits unique reactivity and biological properties due to its substitution pattern and ring structure.
Summary Table of Preparation Method Highlights
| Aspect | Details |
|---|---|
| Starting Materials | 4-Bromo-2,3-difluoroaniline, 4-methylpiperidine |
| Key Reaction | Halogenation followed by Pd-catalyzed coupling |
| Solvents | Dichloromethane, ethanol |
| Catalysts | Palladium on carbon (Pd/C) |
| Typical Yields | Bromination >80%, coupling variable |
| Purification Techniques | Extraction, washing, chromatography |
| Industrial Considerations | Scale-up, safety, cost-efficiency, purity |
Q & A
Q. What are the recommended synthetic routes for 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound can leverage strategies from analogous piperidine derivatives. Key steps include:
- Nucleophilic Aromatic Substitution : Utilize the bromine atom at the 5-position for coupling reactions (e.g., Suzuki-Miyaura with boronic acids) to introduce functional groups .
- Piperidine Ring Formation : Employ reductive amination or cyclization reactions to construct the 4-methylpiperidine moiety.
- Optimization : Apply Design of Experiments (DOE) to systematically vary temperature, solvent (e.g., DMF, THF), and catalysts (e.g., Pd(PPh₃)₄). Statistical analysis (e.g., ANOVA) identifies optimal conditions, reducing trial-and-error approaches .
- Purity Control : Use in-line monitoring (e.g., HPLC) during synthesis to track intermediates and byproducts .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., differentiation of 2,3-difluoro substituents) and methyl group placement on the piperidine ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., bromine's signature doublet) .
- HPLC-PDA/ELSD : Assesses purity (>95% threshold for biological assays) and identifies polar impurities .
- X-ray Crystallography : Resolves ambiguous stereochemistry if single crystals are obtainable .
Q. How can researchers design initial biological assays to evaluate the compound's potential antimicrobial or anticancer activity?
- Target Selection : Prioritize enzymes/receptors common in fluorinated piperidine derivatives (e.g., kinase inhibitors, GPCRs) .
- In Vitro Screening :
- Antimicrobial : Use broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to isolate compound effects .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis and purification processes of this compound?
- Variable Selection : Test factors like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) .
- Response Surface Methodology (RSM) : Model interactions between variables to predict maximum yield and purity .
- Fractional Factorial Design : Reduce experimental runs while retaining critical interactions (e.g., 2⁴⁻¹ design for four variables) .
- Validation : Confirm optimized conditions with triplicate runs and compare predicted vs. observed yields .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
- Orthogonal Assays : Cross-validate results using disparate methods (e.g., fluorescence-based vs. colorimetric assays for enzyme inhibition) .
- Metabolite Profiling : Check for off-target effects or metabolic degradation via LC-MS/MS in biological matrices .
- Structural Analog Comparison : Compare activity with derivatives lacking bromine/fluorine to isolate substituent effects .
- Statistical Rigor : Apply multivariate analysis to account for batch-to-batch variability or confounding factors (e.g., cell passage number) .
Q. What computational modeling approaches are suitable for predicting the compound's reactivity and interaction with biological targets?
- Quantum Mechanics (QM) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction pathway predictions .
- Molecular Dynamics (MD) : Simulate binding kinetics with target proteins (e.g., docking to ATP-binding pockets) using software like GROMACS .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetics (e.g., CYP450 inhibition, blood-brain barrier penetration) .
- Machine Learning : Train models on existing piperidine datasets to predict novel derivatives with enhanced bioactivity .
Q. How can the compound's electronic properties be modulated through structural modifications to enhance material science applications?
- Electron-Withdrawing Groups : Introduce nitro (-NO₂) or cyano (-CN) groups to the aryl ring to improve charge transport in organic semiconductors .
- π-Extension : Fuse thiophene or pyridine rings to the core structure for red-shifted absorption in photovoltaic materials .
- Coordination Chemistry : Chelate transition metals (e.g., Cu²⁺, Pd²⁺) via the piperidine nitrogen for catalytic applications .
- Crystal Engineering : Modify substituents to alter packing motifs (e.g., halogen bonding via bromine) for nonlinear optical materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
